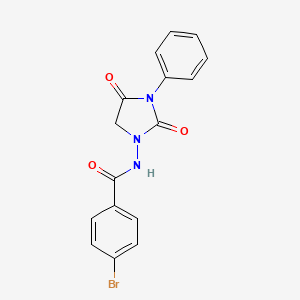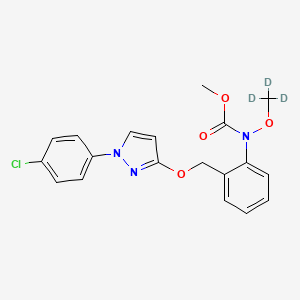
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide is a chemical compound with the molecular formula C16H12BrN3O3 and a molecular weight of 374.196 g/mol It is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further connected to a 2,4-dioxo-3-phenylimidazolidin-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting phenyl isocyanate with glycine in the presence of a suitable solvent such as ethanol.
Bromination of Benzamide: The bromination of benzamide is achieved by treating benzamide with bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the 2,4-dioxo-3-phenylimidazolidin-1-yl group with 4-bromobenzamide. This is achieved by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The imidazolidinone core can undergo oxidation reactions to form corresponding imidazolidinediones.
Reduction Reactions: The carbonyl groups in the imidazolidinone core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Imidazolidinediones.
Reduction Reactions: Imidazolidinols.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The imidazolidinone core is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation .
Molecular Targets and Pathways
Comparación Con Compuestos Similares
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar structure but contains a pyridine ring instead of an imidazolidinone core.
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide: This compound has a similar imidazolidinone core but contains additional substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C16H12BrN3O3 |
|---|---|
Peso molecular |
374.19 g/mol |
Nombre IUPAC |
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15(22)18-19-10-14(21)20(16(19)23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,22) |
Clave InChI |
MJUINBWXXJLOHS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)


![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)


![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
